(2S)-4-ethylhexan-2-aminehydrochloride
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Overview
Description
(2S)-4-ethylhexan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is an amine hydrochloride, which means it contains an amine group (NH2) and is combined with hydrochloric acid (HCl) to form a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethylhexan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 4-ethylhexan-2-one.
Reductive Amination: The key step involves reductive amination, where the ketone group of 4-ethylhexan-2-one is converted to an amine. This is achieved by reacting the ketone with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-ethylhexan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2S)-4-ethylhexan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-ethylhexan-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes or receptors, modulating their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-ethylhexan-2-amine: The free base form without the hydrochloride salt.
(2R)-4-ethylhexan-2-aminehydrochloride: The enantiomer with the opposite stereochemistry.
4-ethylhexan-2-amine: The racemic mixture containing both (2S) and (2R) forms.
Uniqueness
(2S)-4-ethylhexan-2-aminehydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C8H20ClN |
---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
(2S)-4-ethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2)6-7(3)9;/h7-8H,4-6,9H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
GWWIGRLRPSCLJO-FJXQXJEOSA-N |
Isomeric SMILES |
CCC(CC)C[C@H](C)N.Cl |
Canonical SMILES |
CCC(CC)CC(C)N.Cl |
Origin of Product |
United States |
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